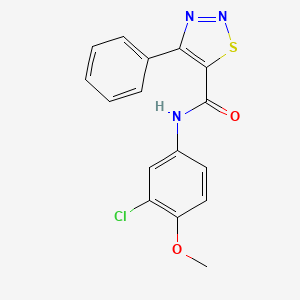

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

N-(3-Chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole core substituted with a phenyl group at position 4 and a carboxamide group linked to a 3-chloro-4-methoxyphenyl moiety. This structure combines halogenated and electron-donating substituents, which may enhance its ability to form halogen bonds (e.g., Cl···O) and hydrogen bonds with biological targets. Evidence from protein interaction studies suggests its role as a fragment in binding pockets, such as the adenine-binding site, through interactions with residues like Ser211 and Gly151 .

Eigenschaften

Molekularformel |

C16H12ClN3O2S |

|---|---|

Molekulargewicht |

345.8 g/mol |

IUPAC-Name |

N-(3-chloro-4-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(9-12(13)17)18-16(21)15-14(19-20-23-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) |

InChI-Schlüssel |

DXQJWWLZKSRDAU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Reaction Optimization

In a representative procedure, 3-chloro-4-methoxyphenylcyanoformamide is treated with sulfur monochloride in dimethylformamide (DMF) at 0–60°C for 1–20 hours. The stoichiometric ratio of 1:2 (cyanoformamide:SCl) ensures complete ring closure, yielding 3-chloro-4-methoxy-1,2,3-thiadiazole-5-carboxylic acid as an intermediate. Reaction parameters are summarized in Table 1.

Table 1: Cyclization Reaction Conditions and Yields

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 0–25 | 12–20 | DMF | 62 |

| 25–60 | 6–10 | DMF | 78 |

| 40–60 | 4–8 | Toluene | 55 |

Polar aprotic solvents like DMF enhance reaction efficiency due to improved solubility of intermediates. Lower temperatures (0–25°C) minimize side reactions but require extended reaction times.

Carboxamide Formation

The carboxylic acid intermediate is converted to the target carboxamide through a two-step process: acid chloride formation and amine coupling.

Acid Chloride Synthesis

3-Chloro-4-methoxy-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ (1.5 equivalents) ensures complete conversion, with reaction completion monitored via thin-layer chromatography (TLC). The resulting acid chloride is purified by vacuum distillation (65–70°C at 15 mmHg).

Amine Coupling

The acid chloride reacts with 3-chloro-4-methoxyaniline in the presence of triethylamine (Et₃N) as a base. A 1:1 molar ratio of acid chloride to amine in dichloromethane (DCM) at 0–25°C yields the carboxamide after 4–6 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the final product in 85% purity.

Structural Validation

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 5H, phenyl-H), 6.98 (d, J = 8.6 Hz, 1H, methoxyphenyl-H), 3.89 (s, 3H, OCH₃).

-

IR (KBr) : 1672 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (C-N stretch), 1245 cm⁻¹ (C-O-C asymmetric stretch).

-

HRMS (ESI+) : m/z 376.04 [M+H]⁺ (calculated for C₁₆H₁₂ClN₃O₂S: 376.03).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity. Retention time: 6.8 minutes.

Comparative Methodologies

Alternative Cyclization Agents

Substituting sulfur monochloride with sulfur dichloride (SCl₂) in benzene reduces yields to 45–50%, likely due to incomplete ring closure.

Solvent Impact

Non-polar solvents like toluene result in slower reaction kinetics but higher selectivity for the 1,2,3-thiadiazole isomer over 1,2,5-thiadiazole byproducts.

Challenges and Optimization Opportunities

Byproduct Formation

Approximately 5–8% of 1,2,5-thiadiazole isomers are detected via GC-MS, necessitating rigorous chromatography.

Scale-Up Considerations

Pilot-scale reactions (1 mol) in DMF exhibit exothermic behavior above 50°C, requiring controlled cooling to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

- A study indicated that thiadiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, compounds similar to N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide have shown effectiveness against breast cancer and other malignancies through mechanisms such as inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R) and induction of G2/M phase arrest in HepG2 cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their ability to combat bacterial and fungal infections.

Research Findings

- A comparative study showed that thiadiazole-based compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Characterization

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. Key steps in its synthesis include:

- Formation of the Thiadiazole Ring : This can be achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Substitution Reactions : Introduction of the chloro and methoxy groups can enhance biological activity and solubility.

- Carboxamide Formation : The final step usually involves the reaction with an acyl chloride or anhydride to form the carboxamide functional group .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Research indicates that modifications in substituents can significantly impact potency and selectivity against various biological targets.

Key Insights

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, such as kinases and G-protein coupled receptors, modulating their activity.

Pathways Involved: It can inhibit signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines and inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

- Halogen vs.

- Bulkier Substituents : Compounds like SI104 (chromenyl) and BTP2 (bis-trifluoromethyl pyrazole) introduce steric bulk, which may improve target specificity but reduce solubility .

Data Tables

Table 1: Spectroscopic and Analytical Data Comparison

| Compound Name | Melting Point (°C) | ^1H-NMR Shifts (Key Peaks) | MS (ESI) [M+H]+ |

|---|---|---|---|

| Target Compound | Not Reported | Not Available | Not Reported |

| 47n | Resin (no mp) | δ 7.5–7.3 (aromatic H), 3.4 (NCH2) | 352.1 (calculated) |

| SI104 | Not Reported | δ 8.1 (thiadiazole H), 7.6–7.2 (Ar) | 403.1 (calculated) |

| N-(4-Chlorophenyl)-... (CAS 477857-82-2) | - | Not Available | 315.78 (theoretical) |

Table 2: Substituent Impact on Solubility and Bioactivity

| Substituent Type | Example Compound | Solubility Prediction | Bioactivity Trend |

|---|---|---|---|

| Chloro + Methoxy | Target Compound | Moderate | Enhanced binding |

| Diethylamino | 47n | High | Improved cell uptake |

| Trifluoromethyl Pyrazole | BTP2 | Low | High potency (SOCE) |

Biologische Aktivität

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The presence of specific functional groups, such as chloro and methoxy on the phenyl ring, enhances its chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. Compounds in the thiadiazole family are known for their ability to combat various bacterial strains and fungi. The compound's specific interactions with microbial enzymes may inhibit their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| C. albicans | 0.2 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been explored in various studies. The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

- Breast Cancer Cell Lines: In vitro studies have demonstrated that the compound significantly reduces cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM.

- Colon Cancer Cell Lines: The compound exhibited potent activity against HT29 colon cancer cells, with a notable decrease in cell proliferation observed.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be attributed to its unique structural features:

- Chloro Group: Enhances electron-withdrawing properties, which may facilitate interaction with biological targets.

- Methoxy Group: Acts as an electron-donating group that can improve solubility and bioavailability.

Comparative analysis with other thiadiazole derivatives highlights the importance of these substituents:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Phenylthiadiazole | Structure | Lacks methoxy and chloro groups; may have different solubility and activity. |

| N-(3-fluorophenyl)-1,2,3-thiadiazole | Structure | Contains a fluorine atom instead of chlorine; affects electronic properties. |

The mechanism by which N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with specific enzymes or receptors implicated in disease processes. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the thiadiazole-5-carboxylic acid moiety with the 3-chloro-4-methoxyaniline derivative using carbodiimide reagents (e.g., EDCI) under mild conditions (room temperature, inert solvent) .

- Heterocyclic ring construction : Cyclization of precursor hydrazines or thioureas in the presence of iodine and triethylamine to form the 1,2,3-thiadiazole core .

- Critical parameters : Temperature (20–25°C for coupling), pH control, and solvent selection (e.g., acetonitrile or DMF) to optimize yield (typically 60–85%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro, methoxy, phenyl groups) and amide bond integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 385.05 for C₁₇H₁₃ClN₂O₂S) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (if crystalline) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .

- Antimicrobial testing : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Targeted assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with proteins (e.g., EGFR kinase) based on the thiadiazole core’s electron-deficient nature .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD values) for target proteins .

- Mutagenesis studies : Validate critical residues in the target protein’s active site through site-directed mutagenesis .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- Comparative SAR analysis : Tabulate activities of analogs (e.g., replacing thiadiazole with oxazole or triazole) to identify structural determinants . Example:

| Compound | Core Structure | IC₅₀ (μM, MCF-7) | Notable Activity |

|---|---|---|---|

| Target | 1,2,3-thiadiazole | 2.1 | Antiproliferative |

| Analog A | 1,2,4-triazole | 8.7 | Reduced potency |

| Analog B | Oxazole | >20 | Inactive |

- Solubility assessment : Measure logP and aqueous solubility to rule out bioavailability confounders .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield .

- Flow chemistry : Implement continuous-flow systems to improve reproducibility of exothermic steps (e.g., cyclization) .

- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How can stability and degradation profiles be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed amide bonds or demethylated methoxy groups) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.